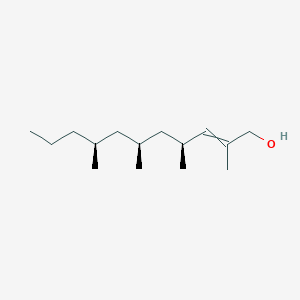
(R)-3,3,3-trifluoro-2-hydroxy-1-((2S,5R)-4-(4-isocyanobenzoyl)-2,5-dimethylpiperazin-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyruvate dehydrogenase kinase inhibitors are compounds that inhibit the activity of pyruvate dehydrogenase kinase enzymes. These enzymes play a crucial role in regulating the pyruvate dehydrogenase complex, which is responsible for converting pyruvate into acetyl coenzyme A, a key step in cellular energy metabolism. By inhibiting pyruvate dehydrogenase kinase, these compounds can enhance the activity of the pyruvate dehydrogenase complex, thereby promoting glucose oxidation and energy production. Pyruvate dehydrogenase kinase inhibitors have shown potential in treating various metabolic disorders, including diabetes, cancer, and neurodegenerative diseases .
准备方法
The synthesis of pyruvate dehydrogenase kinase inhibitors involves several synthetic routes and reaction conditions. One common method involves the preparation of N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides and 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are synthesized through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and catalysts, such as triethylamine. Industrial production methods for pyruvate dehydrogenase kinase inhibitors often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
Pyruvate dehydrogenase kinase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride. The major products formed from these reactions depend on the specific structure of the inhibitor and the reaction conditions. For example, oxidation of N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides can lead to the formation of sulfoxides or sulfones .
科学研究应用
Pyruvate dehydrogenase kinase inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the regulation of the pyruvate dehydrogenase complex and its role in cellular metabolism. In biology, these inhibitors are used to investigate the metabolic pathways involved in glucose oxidation and energy production. In medicine, pyruvate dehydrogenase kinase inhibitors have shown potential in treating metabolic disorders, such as diabetes and cancer, by enhancing glucose oxidation and reducing the reliance on glycolysis . Additionally, these inhibitors have been studied for their neuroprotective effects in neurodegenerative diseases, such as Alzheimer’s disease .
作用机制
The mechanism of action of pyruvate dehydrogenase kinase inhibitors involves the inhibition of pyruvate dehydrogenase kinase enzymes, which are responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex. By inhibiting these enzymes, pyruvate dehydrogenase kinase inhibitors prevent the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. This enhances the conversion of pyruvate into acetyl coenzyme A, promoting glucose oxidation and energy production . The molecular targets of pyruvate dehydrogenase kinase inhibitors include the E1 component of the pyruvate dehydrogenase complex, where they prevent the phosphorylation of specific serine residues .
相似化合物的比较
Pyruvate dehydrogenase kinase inhibitors can be compared with other compounds that regulate the pyruvate dehydrogenase complex, such as pyruvate dehydrogenase phosphatase activators. While pyruvate dehydrogenase kinase inhibitors prevent the inactivation of the pyruvate dehydrogenase complex, pyruvate dehydrogenase phosphatase activators promote its activation by dephosphorylating the complex. Both types of compounds enhance the activity of the pyruvate dehydrogenase complex but through different mechanisms . Similar compounds to pyruvate dehydrogenase kinase inhibitors include dichloroacetate and thiamine pyrophosphate analogs, which also target the pyruvate dehydrogenase complex but with varying degrees of specificity and efficacy .
属性
分子式 |
C18H20F3N3O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(2R)-3,3,3-trifluoro-2-hydroxy-1-[(2S,5R)-4-(4-isocyanobenzoyl)-2,5-dimethylpiperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C18H20F3N3O3/c1-11-10-24(16(26)17(3,27)18(19,20)21)12(2)9-23(11)15(25)13-5-7-14(22-4)8-6-13/h5-8,11-12,27H,9-10H2,1-3H3/t11-,12+,17-/m1/s1 |
InChI 键 |
OGLHCXPBMPUPLU-BWACUDIHSA-N |
手性 SMILES |
C[C@H]1CN([C@@H](CN1C(=O)[C@](C)(C(F)(F)F)O)C)C(=O)C2=CC=C(C=C2)[N+]#[C-] |
规范 SMILES |
CC1CN(C(CN1C(=O)C(C)(C(F)(F)F)O)C)C(=O)C2=CC=C(C=C2)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
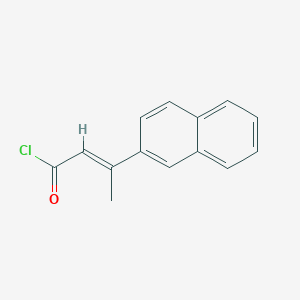
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
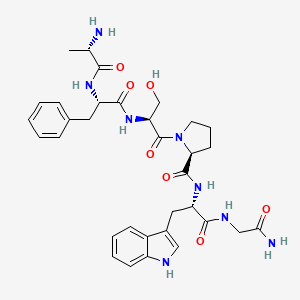
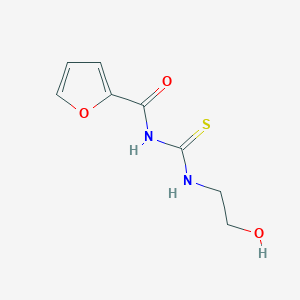
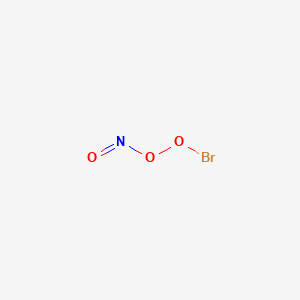
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

